

In-depth Technical Guide: 3-Fluoro-2-vinylphenol

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Compound of Interest

Compound Name: 3-Fluoro-2-vinylphenol

Cat. No.: B15365322

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CAS Number: 1823094-20-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-2-vinylphenol**, a substituted phenolic compound of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited publicly available data on this specific molecule, this guide synthesizes information on its fundamental properties, proposes detailed synthetic routes based on established organic chemistry reactions, and outlines experimental protocols for its characterization.

Chemical and Physical Properties

While extensive experimental data for **3-Fluoro-2-vinylphenol** is not readily available in the public domain, its fundamental properties can be predicted and are listed in chemical databases.

Table 1: Physicochemical Properties of **3-Fluoro-2-vinylphenol**

Property	Value	Source
CAS Number	1823094-20-7	MolWiki[1]
Molecular Formula	C ₈ H ₇ FO	MolWiki[1]
Molecular Weight	138.14 g/mol	MolWiki[1]
InChI Key	PDMNDJOQGDGMDN-UHFFFAOYSA-N	MolWiki[1]
LogP	2.55	MolWiki[1]
Hydrogen Bond Acceptors	1	MolWiki[1]
Hydrogen Bond Donors	1	MolWiki[1]

Synthesis of 3-Fluoro-2-vinylphenol

A specific, detailed experimental protocol for the synthesis of **3-Fluoro-2-vinylphenol** is not explicitly documented in readily accessible scientific literature. However, its synthesis can be logically approached through well-established olefination reactions, such as the Wittig reaction or the Heck reaction.

Proposed Synthetic Route 1: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[2][3][4][5][6] For the synthesis of **3-Fluoro-2-vinylphenol**, the logical precursor would be 3-fluoro-2-hydroxybenzaldehyde.

Experimental Protocol: Wittig Reaction

Materials:

- 3-Fluoro-2-hydroxybenzaldehyde
- Methyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

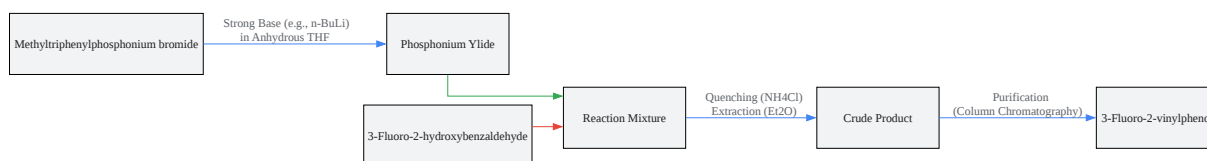
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.
- **Wittig Reaction:** In a separate flask, dissolve 3-fluoro-2-hydroxybenzaldehyde in anhydrous THF.
- Cool the ylide solution back to 0 °C and slowly add the solution of 3-fluoro-2-hydroxybenzaldehyde dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **3-Fluoro-2-vinylphenol**.

Logical Workflow for Wittig Synthesis



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Caption: Proposed Wittig reaction workflow for the synthesis of **3-Fluoro-2-vinylphenol**.

Proposed Synthetic Route 2: Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.^{[7][8]} For the synthesis of **3-Fluoro-2-vinylphenol**, a plausible starting material would be 2-bromo-3-fluorophenol, which would be coupled with a vinyl source like ethylene or a vinylboronic acid derivative.

Experimental Protocol: Heck Reaction

Materials:

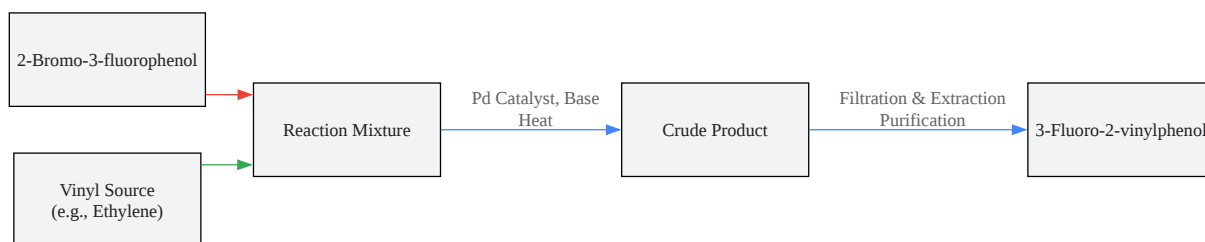
- 2-Bromo-3-fluorophenol
- Ethylene gas or a vinylboronic acid derivative (e.g., vinylboronic acid pinacol ester)
- Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

- Phosphine ligand (e.g., PPh_3 , if not using a pre-formed complex)
- Base (e.g., triethylamine, potassium carbonate)
- Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
- Diatomaceous earth (Celite®)
- Solvents for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask, add 2-bromo-3-fluorophenol, the palladium catalyst, and the phosphine ligand (if necessary) under an inert atmosphere.
- Add the anhydrous solvent and the base.
- If using ethylene, purge the flask with ethylene gas and maintain a positive pressure of ethylene throughout the reaction. If using a vinylboronic acid derivative, add it to the flask.
- **Reaction:** Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.
- **Work-up:** Cool the reaction mixture to room temperature. If the mixture contains solids, filter it through a pad of Celite®, washing with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography to yield **3-Fluoro-2-vinylphenol**.

Logical Workflow for Heck Synthesis



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Caption: Proposed Heck reaction workflow for synthesizing **3-Fluoro-2-vinylphenol**.

Spectroscopic Characterization

While specific spectra for **3-Fluoro-2-vinylphenol** are not publicly available, the expected spectroscopic data can be inferred based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **3-Fluoro-2-vinylphenol**

Technique	Expected Features
^1H NMR	- Aromatic protons (multiplets) in the range of δ 6.5-7.5 ppm. - Vinylic protons (multiplets, characteristic splitting pattern) in the range of δ 5.0-7.0 ppm. - A broad singlet for the phenolic hydroxyl proton (variable chemical shift).
^{13}C NMR	- Aromatic carbons in the range of δ 110-160 ppm (with C-F coupling). - Vinylic carbons in the range of δ 110-140 ppm.
^{19}F NMR	- A singlet or multiplet (depending on coupling with nearby protons) in the typical range for an aryl fluoride. The use of an internal standard like hexafluorobenzene (-164.9 ppm) would be necessary for precise chemical shift determination. [9]
IR (Infrared)	- A broad O-H stretching band around 3200-3600 cm^{-1} . - C=C stretching bands (aromatic and vinylic) around 1500-1650 cm^{-1} . - A C-F stretching band around 1000-1300 cm^{-1} .
MS (Mass Spec.)	- A molecular ion peak (M^+) at $m/z = 138.05$.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of **3-Fluoro-2-vinylphenol** in any signaling pathways. However, substituted phenols are a class of compounds with a wide range of biological activities. For instance, other vinylphenols have been investigated for their antioxidant and antimicrobial properties. Further research is required to elucidate any potential biological roles of **3-Fluoro-2-vinylphenol**.

Safety Information

A specific Safety Data Sheet (SDS) for **3-Fluoro-2-vinylphenol** is not readily available. Therefore, it should be handled with the care appropriate for a novel chemical compound.

Safety information for structurally related compounds can provide guidance. For example, 3-fluorophenol is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. 3-vinylphenol is also listed with hazard statements indicating it is harmful if swallowed and causes skin and eye irritation.

Table 3: Hazard Information for Related Compounds

Compound	Hazard Statements
3-Fluorophenol	Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
3-Vinylphenol	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [10]
3-Fluoro-2-methylphenol	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [11]

Recommended Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
- Avoid contact with skin and eyes.
- In case of contact, immediately flush the affected area with plenty of water.
- Store in a tightly sealed container in a cool, dry place.

This technical guide provides a foundational understanding of **3-Fluoro-2-vinylphenol** based on available data and established chemical principles. Further experimental investigation is

necessary to fully characterize its properties, optimize its synthesis, and explore its potential applications.

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